

Technical Guide: (3-chloro-4-methoxyphenyl)methanol (CAS 14503-45-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-chloro-4-methoxyphenyl)methanol
Cat. No.:	B084136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloro-4-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a key intermediate in organic synthesis. Its primary significance in the pharmaceutical industry lies in its role as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a crucial building block for the synthesis of 3-chloro-4-methoxybenzenemethanamine, a key intermediate for the PDE-5 inhibitor, Avanafil.^[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols for its conversion to key intermediates, and analytical methodologies for its characterization. While direct biological data on **(3-chloro-4-methoxyphenyl)methanol** is limited, this document also summarizes the known biological activities of related substituted benzyl alcohols to provide context and suggest potential areas for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties of **(3-chloro-4-methoxyphenyl)methanol** is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Data for **(3-chloro-4-methoxyphenyl)methanol**

Property	Value	Source
CAS Number	14503-45-8	[2]
Molecular Formula	C ₈ H ₉ ClO ₂	[2] [3]
Molecular Weight	172.61 g/mol	[2]
Appearance	Liquid	
Density	1.274 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.566	
Flash Point	> 110 °C (> 230 °F) - closed cup	
SMILES	COc1ccc(CO)cc1Cl	[2]
InChI	1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3	
InChI Key	TZHJVLGDHRXGDX-UHFFFAOYSA-N	

Synthesis and Reactions

(3-chloro-4-methoxyphenyl)methanol is a valuable starting material for the synthesis of more complex molecules. A prominent application is its conversion to 3-chloro-4-methoxybenzenemethanamine.[\[1\]](#)[\[4\]](#)

Synthesis of 3-chloro-4-methoxybenzenemethanamine

This synthesis is a multi-step process involving the initial chlorination of the benzyl alcohol followed by the formation of a quaternary ammonium salt and subsequent hydrolysis.[\[4\]](#)

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride[\[1\]](#)[\[4\]](#)

- Dissolve **(3-chloro-4-methoxyphenyl)methanol** in tetrahydrofuran (THF).
- Add phosphorus oxychloride (POCl₃) in a 1.0-1.5 molar equivalent to the alcohol.

- Heat the reaction mixture to 35-45°C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction with water.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-methoxybenzyl chloride.

Step 2: Formation of the Quaternary Ammonium Salt[4]

- Dissolve the crude 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.
- Add hexamethylenetetramine (urotropine) in a 1.0-1.2 molar equivalent.
- Heat the mixture to 60-75°C to facilitate the formation of the quaternary ammonium salt.

Step 3: Hydrolysis to 3-chloro-4-methoxybenzenemethanamine

- The quaternary ammonium salt is hydrolyzed by the addition of hydrochloric acid.
- The reaction mixture is heated to complete the hydrolysis.
- Following hydrolysis, the pH of the solution is adjusted to be basic to liberate the free amine.
- The final product, 3-chloro-4-methoxybenzenemethanamine, is then isolated through extraction and purification.

[Click to download full resolution via product page](#)

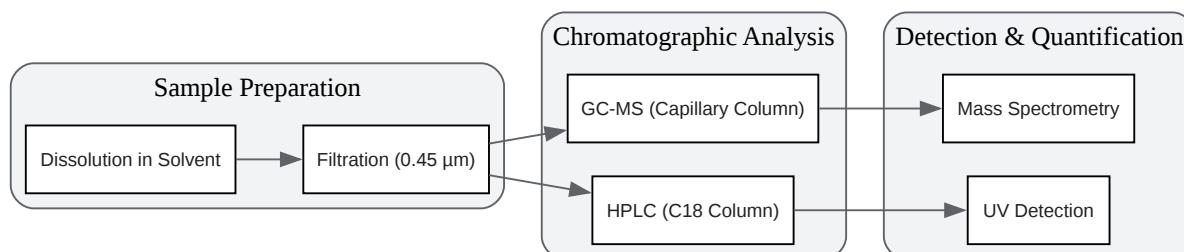
Caption: Synthesis of 3-chloro-4-methoxybenzenemethanamine.

Analytical Methodologies

The characterization and purity assessment of **(3-chloro-4-methoxyphenyl)methanol** and its derivatives can be achieved using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific protocols for the title compound are not detailed in the searched literature, the following are generalizable methods for related compounds.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for the quantification and purity analysis of **(3-chloro-4-methoxyphenyl)methanol**.


- Sample Preparation:
 - Prepare a stock solution of the sample in a suitable solvent like methanol.
 - Perform serial dilutions with the mobile phase to create working standards and sample solutions within the desired concentration range.
 - Filter all solutions through a 0.45 µm syringe filter before injection.
- Instrumentation and Conditions:
 - Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
 - Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., 0.1% formic acid in water).
 - Flow Rate: Typically around 1.0 mL/min.
 - Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

- Sample Preparation:

- Dissolve the sample in a volatile solvent such as methanol or dichloromethane.
- Derivatization may be necessary for compounds with poor thermal stability or peak shape, although direct injection is often feasible for benzyl alcohols.
- Instrumentation and Conditions:
 - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: An appropriate temperature gradient to ensure separation of the analyte from impurities.
 - MS Detector: Electron ionization (EI) is typically used, with mass spectra recorded over a suitable m/z range.

[Click to download full resolution via product page](#)

Caption: General Analytical Workflow.

Biological Activity and Toxicological Information

Biological Activity

Direct experimental data on the biological activity, mechanism of action, and signaling pathways of **(3-chloro-4-methoxyphenyl)methanol** is not readily available in the current literature. However, studies on related substituted benzyl alcohols have reported various biological effects, including antibacterial and antifungal properties.^[5] For instance, compounds

like 3,4-dichlorobenzyl alcohol have shown inhibitory effects against microorganisms.^[5] Furthermore, other substituted benzyl alcohol derivatives have been investigated for their potential as antioxidants and their effects on cell growth and inflammation. For example, 3,5-dihydroxy-4-methoxybenzyl alcohol has demonstrated antioxidant and anti-inflammatory properties in vitro.^{[6][7]} The biological activity of substituted benzyl alcohols is highly dependent on the nature and position of the substituents on the benzene ring. The lack of specific data for **(3-chloro-4-methoxyphenyl)methanol** highlights a gap in the current research and presents an opportunity for future pharmacological studies.

Toxicological Information

Based on available safety data, **(3-chloro-4-methoxyphenyl)methanol** is classified as harmful if swallowed and causes serious eye irritation. It is labeled with the GHS07 pictogram and a "Warning" signal word. Standard precautionary measures, such as wearing protective gloves, clothing, and eye protection, should be followed when handling this compound.

Conclusion

(3-chloro-4-methoxyphenyl)methanol is a commercially available substituted benzyl alcohol with well-defined physicochemical properties. It serves as a key synthetic intermediate, most notably in the production of precursors for the API Avanafil. While detailed protocols for its synthetic applications are available, there is a significant lack of data regarding its direct biological activity and mechanism of action. This technical guide provides a foundation for researchers working with this compound and underscores the need for further investigation into its potential pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]

- 3. achmem.com [achmem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF- κ B Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: (3-chloro-4-methoxyphenyl)methanol (CAS 14503-45-8)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084136#3-chloro-4-methoxyphenyl-methanol-cas-number-14503-45-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com